(5-Bromothiazol-2-yl)methanol

Medicinal Chemistry Organometallic Synthesis Building Blocks

Researchers face batch inconsistency and failed syntheses when using unspecified bromothiazole isomers. (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2) is the defined regioisomer with a solid state and lower C5-bromo reactivity. - Enables selective lithium-halogen exchange and divergent synthesis without protecting groups. - Solid form ensures accurate weighing and robust analytical profiling (HPLC/NMR). - Electron-withdrawing effect comparable to nitro group but metabolically stable, ideal for CNS/agrochemical discovery.

Molecular Formula C4H4BrNOS
Molecular Weight 194.05 g/mol
CAS No. 911052-85-2
Cat. No. B1280497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromothiazol-2-yl)methanol
CAS911052-85-2
Molecular FormulaC4H4BrNOS
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)CO)Br
InChIInChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
InChIKeyFZLWVPQHBVSVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5-Bromothiazol-2-yl)methanol


(5-Bromothiazol-2-yl)methanol (CAS 911052-85-2) is a brominated thiazole derivative with the molecular formula C4H4BrNOS and a molecular weight of 194.05 g/mol . It features a bromine atom at the 5-position and a reactive hydroxymethyl group at the 2-position of the thiazole ring, establishing it as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The compound is characterized by a predicted LogP of approximately 1.08–1.40, a predicted pKa of 12.74, and a predicted density of 1.9 g/cm³, with commercial offerings typically ranging from 95% to ≥98% purity . This regioisomeric profile differentiates it from closely related bromothiazole methanols, each of which exhibits distinct physicochemical properties and synthetic utility.

Risks of Substituting (5-Bromothiazol-2-yl)methanol


The family of monobrominated thiazole methanols comprises several regioisomers (e.g., 4-bromo-2-yl, 2-bromo-4-yl, and 2-bromo-5-yl derivatives) that, despite sharing an identical molecular formula, exhibit divergent predicted physicochemical properties and, consequently, different handling, solubility, and reactivity profiles [1]. The precise placement of the bromine and hydroxymethyl substituents directly influences the compound's LogP, pKa, density, boiling point, and even physical state (solid vs. liquid) . In medicinal chemistry and process development, such regioisomeric variation is non-trivial; even minor changes in substitution pattern have been shown to drastically alter biological activity and selectivity in thiazole-based scaffolds [2]. Therefore, a generic procurement approach that treats these isomers as interchangeable risks batch-to-batch inconsistency, failed synthetic transformations, and flawed structure-activity relationship conclusions.

(5-Bromothiazol-2-yl)methanol vs. Regioisomeric Comparators


Halogen-Metal Exchange and Cross-Coupling Reactivity

The regioisomeric identity of (5-Bromothiazol-2-yl)methanol fundamentally dictates its reactivity in key transformations. In the context of halogen-metal exchange, the 5-bromo position in thiazoles is known to be significantly less reactive than the 2-bromo position, which is crucial for selective functionalization strategies [1]. While direct comparative data for the methanol derivatives are not available, foundational studies on the parent bromothiazoles demonstrate that 2-bromothiazole undergoes lithium-halogen exchange more readily than 5-bromothiazole, which requires more forcing conditions [1]. This intrinsic positional reactivity difference is a critical determinant when selecting a building block for sequential cross-coupling reactions, such as those employed in the synthesis of PPAR agonists, where a specific substitution pattern is essential for potent activity [2].

Medicinal Chemistry Organometallic Synthesis Building Blocks

Solid-State Handling vs. Liquid Regioisomers

A key practical differentiator for procurement and laboratory handling is the physical state of the compound. (5-Bromothiazol-2-yl)methanol is typically supplied and reported as a brown solid . This contrasts directly with its 4-bromo-2-yl isomer (CAS 204513-31-5), which is described as a colorless oil or liquid . The solid-state form of the 5-bromo-2-yl isomer offers inherent advantages in terms of ease of weighing, storage stability, and potential for purification via recrystallization, factors that are critical for reproducible scale-up and analytical quality control. While predicted LogP values are similar (both ca. 1.08-1.40 ), the difference in physical state translates to divergent handling protocols and may impact solubility kinetics.

Formulation Science Process Chemistry Analytical Chemistry

Thermal Property Differences vs. 2-Bromo-4-yl Isomer

Subtle but measurable differences in predicted thermal properties can inform process design and safety assessments. (5-Bromothiazol-2-yl)methanol exhibits a predicted boiling point of 277.6 ± 20.0 °C at 760 mmHg . In comparison, the regioisomer 2-bromothiazole-4-methanol (CAS 5198-86-7) has a predicted boiling point of 288.3 ± 15.0 °C at 760 mmHg [1]. While both compounds fall within a similar high-boiling range, the approximately 10.7 °C lower predicted boiling point for the 5-bromo-2-yl isomer may offer a marginal advantage in vacuum distillation purification processes. Furthermore, the predicted flash point for the target compound is 121.7 ± 21.8 °C , a parameter not widely reported for all isomers, providing a concrete benchmark for safety data sheet evaluation.

Process Safety Distillation Thermal Analysis

Electron-Withdrawing Effect Similar to Nitro

The electronic nature of the 5-bromo substituent directly impacts the reactivity of the thiazole core in radical-based transformations. In a comparative study of homolytic aromatic substitution by 5-substituted thiazol-2-yl radicals, the 5-bromo-substituted radical exhibited a reactivity profile and partial rate factors that were quantitatively similar to that of the 5-nitro-substituted analog, with only a very small overall substituent effect observed across the series (methyl, bromo, nitro) [1]. This positions (5-Bromothiazol-2-yl)methanol as an electronically deactivated, yet synthetically tractable, intermediate. In contrast, the 5-unsubstituted or 5-methyl analogs would be expected to display higher electron density and different radical stabilization characteristics, which can be a critical design element in medicinal chemistry campaigns aimed at modulating metabolic stability or target engagement [2].

Physical Organic Chemistry Radical Reactions SAR Studies

Research & Industrial Applications of (5-Bromothiazol-2-yl)methanol


Orthogonal Cross-Coupling in Pharmaceutical Synthesis

In the synthesis of complex drug candidates like PPAR agonists or kinase inhibitors where a specific thiazole substitution pattern is required for potency, (5-Bromothiazol-2-yl)methanol serves as a superior starting material. Its lower C5-bromo reactivity in lithium-halogen exchange allows for the selective, sequential introduction of functional groups, enabling a divergent synthetic strategy that would be challenging or low-yielding with more reactive C2-bromo isomers [1]. This orthogonality minimizes protecting group manipulations and reduces the number of synthetic steps.

Lab-Scale Process Development and Analytical Standardization

For medicinal chemistry and process R&D groups, the solid-state nature of (5-Bromothiazol-2-yl)methanol provides a tangible advantage over its liquid isomer counterparts [1]. The ability to accurately weigh a solid reagent without the challenges associated with viscous oils or volatile liquids ensures greater stoichiometric precision and reduces solvent waste. This facilitates robust analytical method development (e.g., HPLC, NMR) for purity and impurity profiling, which is essential for generating reproducible data in preclinical research and for establishing reliable vendor specifications .

Electron-Deficient Heterocyclic Scaffolds for Medicinal Chemistry

The electronic profile of the 5-bromo substituent, which has been shown to impart an electron-withdrawing effect in radical reactions comparable to a nitro group, makes this compound a valuable building block for designing metabolically stable or target-selective molecules [1]. Chemists aiming to reduce the electron density of a thiazole core without introducing a metabolically labile nitro group or a basic amine can strategically incorporate the (5-Bromothiazol-2-yl)methanol scaffold. This is particularly relevant in CNS drug discovery and in the development of agrochemicals where oxidative metabolism is a primary clearance pathway.

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